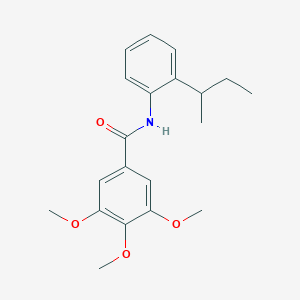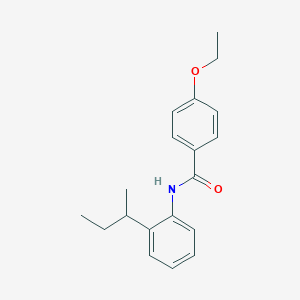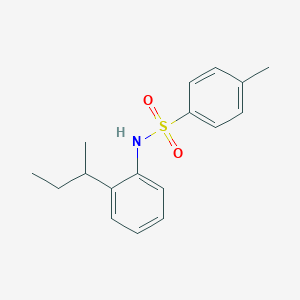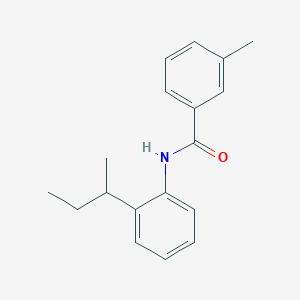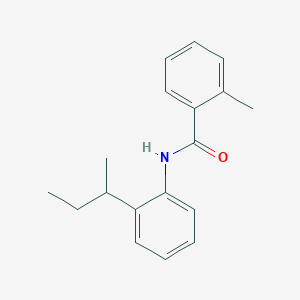
4-Nitrophenyl 4-iodobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-iodobenzenesulfonate (NPIBS) is a chemical compound that has been widely used in scientific research for its ability to selectively label proteins and peptides. This compound is a sulfonate ester that contains both a nitro and iodine group, making it a powerful tool for labeling and studying biological molecules.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-iodobenzenesulfonate involves the formation of a covalent bond between the sulfonate ester group of the compound and the target protein or peptide. This covalent bond is stable and irreversible, allowing for the selective labeling of specific amino acid residues.
Biochemical and Physiological Effects:
4-Nitrophenyl 4-iodobenzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes, making it an ideal tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Nitrophenyl 4-iodobenzenesulfonate is its ability to selectively label specific amino acid residues in proteins, allowing for the identification of protein-protein interactions and the study of protein function. However, the use of 4-Nitrophenyl 4-iodobenzenesulfonate is limited by its high cost and the need for specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are many potential future directions for the use of 4-Nitrophenyl 4-iodobenzenesulfonate in scientific research. One area of interest is the development of new imaging techniques that utilize 4-Nitrophenyl 4-iodobenzenesulfonate labeling to study biological systems. Another area of interest is the use of 4-Nitrophenyl 4-iodobenzenesulfonate in the development of new drugs and therapies for the treatment of diseases such as cancer and Alzheimer's disease. Overall, 4-Nitrophenyl 4-iodobenzenesulfonate is a powerful tool for the study of biological systems and has many potential applications in scientific research.
Synthesemethoden
The synthesis of 4-Nitrophenyl 4-iodobenzenesulfonate involves the reaction of 4-nitrophenol with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4-iodobenzenesulfonate has been used extensively in scientific research for its ability to selectively label proteins and peptides. This compound can be used to label specific amino acid residues in proteins, allowing for the identification of protein-protein interactions and the study of protein function. 4-Nitrophenyl 4-iodobenzenesulfonate has also been used in the development of new imaging techniques for the study of biological systems.
Eigenschaften
Molekularformel |
C12H8INO5S |
|---|---|
Molekulargewicht |
405.17 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-iodobenzenesulfonate |
InChI |
InChI=1S/C12H8INO5S/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H |
InChI-Schlüssel |
ZYSLZNPXTBUCPS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



